molecular formula C19H24N2OS B4632763 1-(3-Methoxyphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea

1-(3-Methoxyphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea

Cat. No.: B4632763
M. Wt: 328.5 g/mol
InChI Key: GBFKFFNDLLQLTQ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea typically involves the reaction of 3-methoxyaniline with 1-(4-isopropylphenyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The resulting product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halides, alkoxides, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, thiols, and other reduced derivatives.

    Substitution: Substituted thioureas and other derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Biology: It is used in studies related to protein-ligand interactions, enzyme kinetics, and cellular signaling pathways.

    Materials Science: The compound is explored for its use in the development of novel materials, such as polymers and nanomaterials, with specific properties.

    Agriculture: It is studied for its potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests or weeds.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. Additionally, it can interact with receptors on the cell surface, modulating signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea
  • 1-(3-Methoxyphenyl)-3-{1-[4-(methyl)phenyl]ethyl}thiourea
  • 1-(3-Methoxyphenyl)-3-{1-[4-(ethyl)phenyl]ethyl}thiourea

Uniqueness

1-(3-Methoxyphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea is unique due to the presence of both methoxy and propan-2-yl groups, which impart distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[1-(4-propan-2-ylphenyl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-13(2)15-8-10-16(11-9-15)14(3)20-19(23)21-17-6-5-7-18(12-17)22-4/h5-14H,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFKFFNDLLQLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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